Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by functionalization at various positions.
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the methoxycarbonyl group, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural complexity allows for the fine-tuning of its biological activity through structural modifications.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(methoxycarbonyl)benzylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of Methyl 2-(4-(methoxycarbonyl)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
612079-93-3 |
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Molecular Formula |
C25H22N2O5S2 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O5S2/c1-14-20(24(30)32-3)21(16-9-11-18(33-4)12-10-16)27-22(28)19(34-25(27)26-14)13-15-5-7-17(8-6-15)23(29)31-2/h5-13,21H,1-4H3/b19-13+ |
InChI Key |
PUJIJOWBYWBBQD-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC |
Origin of Product |
United States |
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